

Toxicological Profile of Picolinic Acid Herbicides on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dichloropicolinamide**

Cat. No.: **B1296133**

[Get Quote](#)

Disclaimer: Direct toxicological data for **3,5-Dichloropicolinamide** is not readily available in the public domain. This guide provides a comprehensive overview of the toxicological profiles of structurally related and commercially significant picolinic acid herbicides: aminopyralid, picloram, and clopyralid. These compounds share a similar mode of action and provide insight into the potential effects of this chemical class on non-target organisms.

Introduction to Picolinic Acid Herbicides

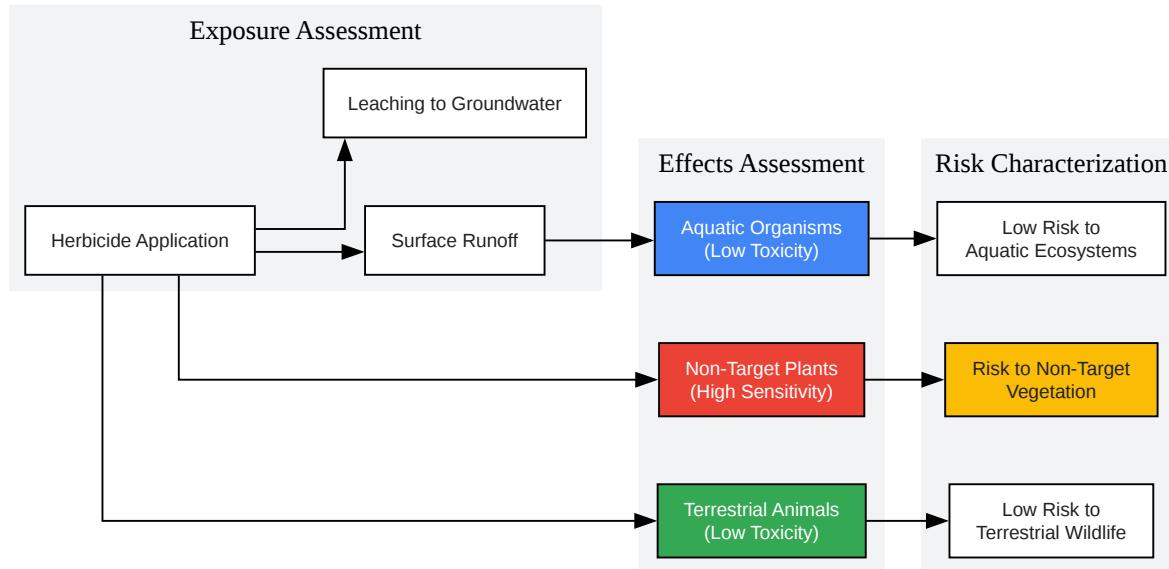
Picolinic acid herbicides are synthetic auxins that disrupt plant growth, primarily in broadleaf weeds.^[1] They are widely used in agriculture, forestry, and industrial vegetation management.^{[2][3]} Their systemic nature allows for translocation within the plant, leading to uncontrolled growth and eventual death.^{[1][3]} While effective for their intended purpose, understanding their potential impact on non-target organisms is crucial for environmental risk assessment.

Aminopyralid

Aminopyralid is a post-emergence herbicide used for the control of broadleaf weeds. It is recognized for its low toxicity to many non-target animals.^[4]

Toxicological Data on Non-Target Organisms

Organism Group	Species	Endpoint	Value	Reference
Avian	Bobwhite Quail (<i>Colinus virginianus</i>)	Acute Oral LD50	>2250 mg/kg	[5]
Bobwhite Quail (<i>Colinus virginianus</i>)	5-day Dietary LC50	>5000 mg/kg		[5]
Mallard Duck (<i>Anas platyrhynchos</i>)	5-day Dietary LC50	>5000 mg/kg		[5]
Aquatic	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour LC50	>100 mg/L	[5]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	96-hour LC50	>100 mg/L		[5]
Sheepshead Minnow (<i>Cyprinodon variegatus</i>)	96-hour LC50	>100 mg/L		[5]
Water Flea (<i>Daphnia magna</i>)	Acute	Practically non-toxic		[5]
Eastern Oyster (<i>Crassostrea virginica</i>)	Acute	Slightly toxic		[4]
Algae	Acute	Slightly toxic		[4]
Aquatic Vascular Plants	Acute	Slightly toxic		[4]
Mammals	Rat (<i>Rattus norvegicus</i>)	Acute Oral LD50	>5000 mg/kg	[5]


Bees	Honeybee (<i>Apis mellifera</i>)	Acute	Practically non-toxic	[4]
Soil Organisms	Earthworm (<i>Eisenia fetida</i>)	Acute	Practically non-toxic	[4]

Experimental Protocols

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are typically followed for these studies.

- Avian Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) after a single oral dose. Birds are observed for mortality and clinical signs of toxicity for at least 14 days.
- Avian Dietary Toxicity (OECD 205): This study assesses the median lethal concentration (LC50) in the diet over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).[6]
- Fish Acute Toxicity (OECD 203): Fish are exposed to the test substance in water for 96 hours to determine the LC50.
- Daphnia sp. Acute Immobilisation (OECD 202): Mobile daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.
- Honeybee Acute Contact and Oral Toxicity (OECD 213 & 214): These tests determine the LD50 following direct contact or oral ingestion of the test substance.[7]
- Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to treated artificial soil for 14 days to determine the LC50.

Logical Relationship: Environmental Risk Assessment for Aminopyralid

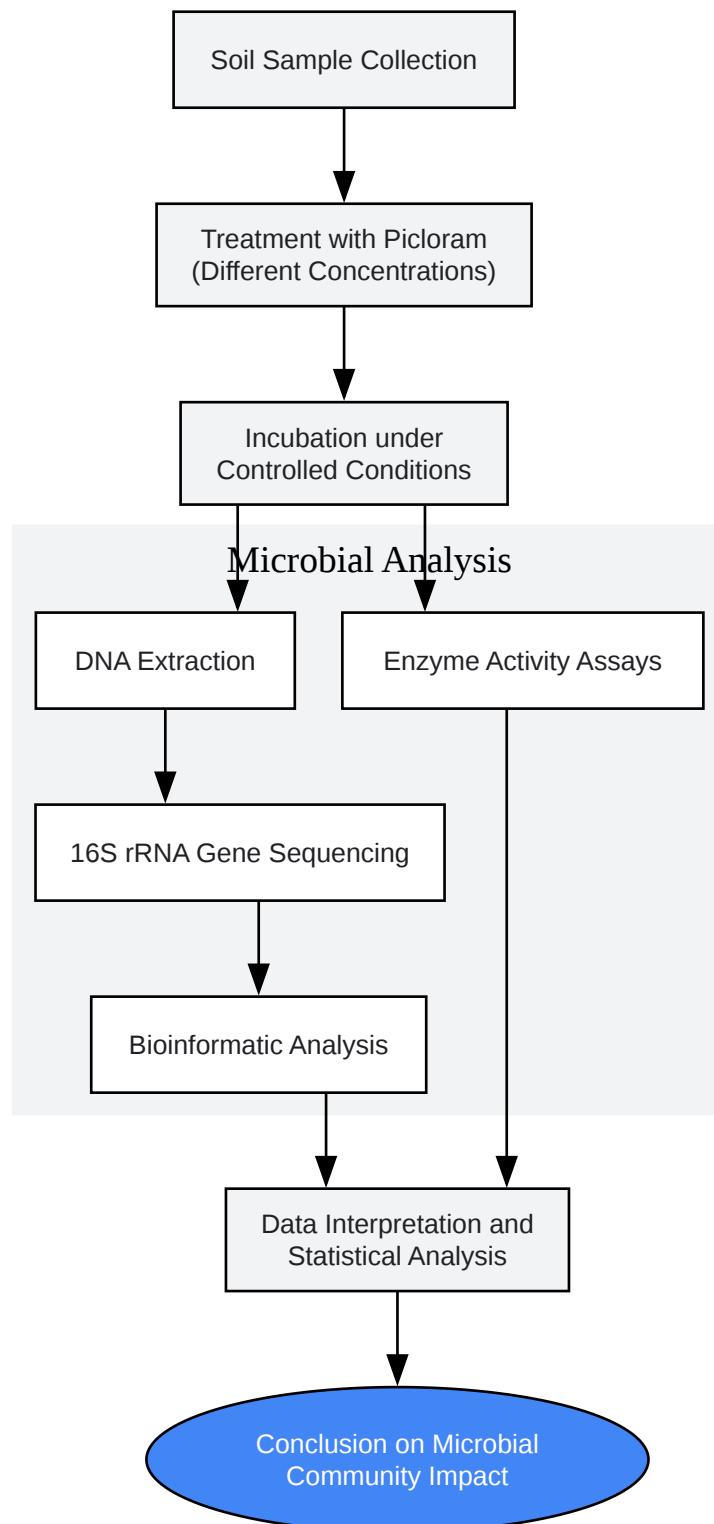
[Click to download full resolution via product page](#)

Aminopyralid Environmental Risk Assessment Flow

Picloram

Picloram is a persistent, systemic herbicide used to control broadleaf weeds and woody plants.

[2]


Toxicological Data on Non-Target Organisms

Organism Group	Species	Endpoint	Value	Reference
Avian	Bobwhite Quail (<i>Colinus virginianus</i>)	Acute Oral LD50	>5000 mg/kg	[2]
Mallard Duck (<i>Anas platyrhynchos</i>)		Acute Oral LD50	>2510 mg/kg	[2]
Aquatic	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour LC50	19.3 mg/L	[8]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)		96-hour LC50	14.5 mg/L	[8]
Fathead Minnow (<i>Pimephales promelas</i>)		96-hour LC50	55 mg/L	[8]
Water Flea (<i>Daphnia magna</i>)		48-hour LC50	50 mg/L	[8]
Mammals	Rat (<i>Rattus norvegicus</i>)	Acute Oral LD50	>5000 - 8200 mg/kg	[8]
Bees	Honeybee (<i>Apis mellifera</i>)	Acute	Non-toxic	[8]
Soil Organisms	Soil Microbes	Growth	Inhibition of <i>Pseudomonas fluorescens</i>	[2]

Experimental Protocols

The experimental protocols for picloram are consistent with the standardized OECD and EPA guidelines as described for aminopyralid.

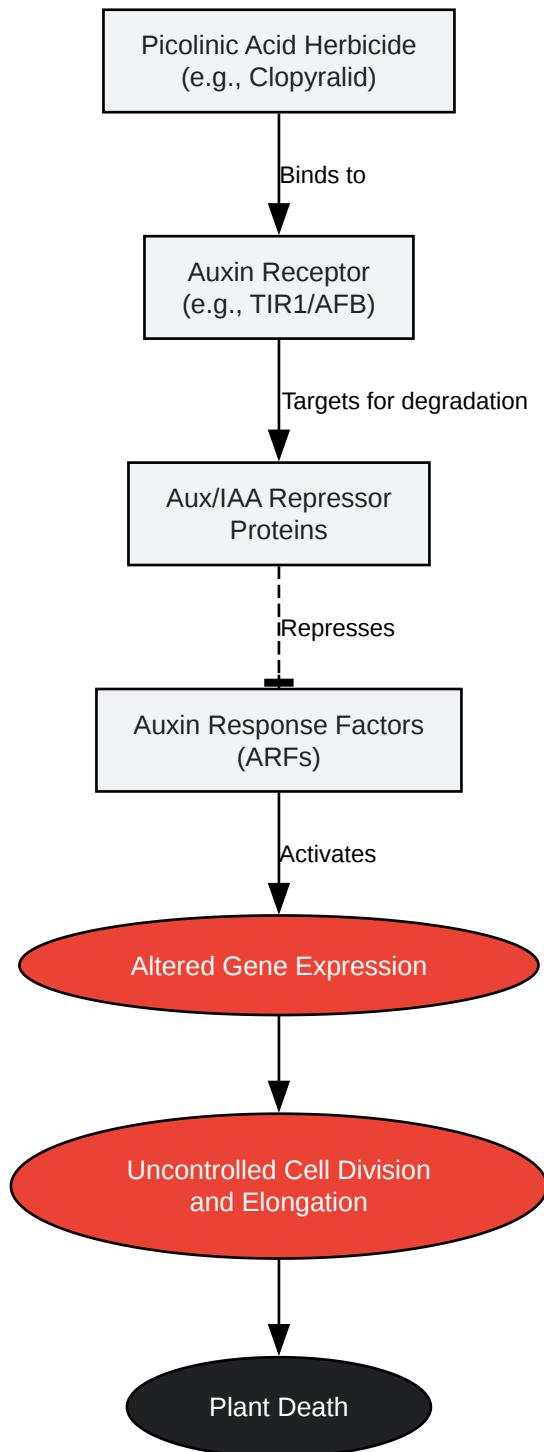
Experimental Workflow: Soil Microbial Impact Study

[Click to download full resolution via product page](#)

Workflow for Assessing Picloram's Impact on Soil Microbes

Clopyralid

Clopyralid is a selective herbicide used for the control of broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Solanaceae families.[\[3\]](#)


Toxicological Data on Non-Target Organisms

Organism Group	Species	Endpoint	Value	Reference
Avian	Mallard Duck (<i>Anas platyrhynchos</i>)	Acute Oral LD50	1465 mg/kg	[3]
Bobwhite Quail (<i>Colinus virginianus</i>)		Acute Oral LD50	>4640 mg/kg	[3]
Aquatic	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour LC50	104 mg/L	[9]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)		96-hour LC50	125 mg/L	[9]
Water Flea (<i>Daphnia magna</i>)		48-hour LC50	>100 mg/L	[9]
Mammals	Rat (<i>Rattus norvegicus</i>)	Acute Oral LD50	4300 mg/kg	[3]
Bees	Honeybee (<i>Apis mellifera</i>)	Acute	Relatively non-toxic	[10]
Soil Organisms	Soil Invertebrates and Microbes	Acute	Low toxicity	[10]

Experimental Protocols

Standard toxicological testing protocols as previously described for aminopyralid and picloram are applicable to clopyralid.

Signaling Pathway: Synthetic Auxin Herbicide Mode of Action

[Click to download full resolution via product page](#)

Simplified Mode of Action for Synthetic Auxin Herbicides

Conclusion

The picolinic acid herbicides aminopyralid, picloram, and clopyralid generally exhibit low acute toxicity to a wide range of non-target animal species, including mammals, birds, fish, and bees. [2][3][11] The primary environmental concern associated with these herbicides is their potential impact on non-target terrestrial and, to a lesser extent, aquatic plants.[12] Their persistence and mobility in soil and water vary, influencing their potential for off-site movement and long-term effects.[3] The provided data, based on standardized testing protocols, are essential for conducting thorough environmental risk assessments and ensuring the responsible use of these herbicides. Further research into the specific toxicological profile of **3,5-Dichloropicolinamide** is necessary to fully understand its environmental fate and effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. invasive.org [invasive.org]
- 3. invasive.org [invasive.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. Utility of the avian sub-acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC pmc.ncbi.nlm.nih.gov
- 7. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH ibacon.com
- 8. EXTOXNET PIP - PICLORAM extoxnet.orst.edu
- 9. wsdot.wa.gov [wsdot.wa.gov]

- 10. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 11. nnrg.org [nnrg.org]
- 12. mass.gov [mass.gov]
- To cite this document: BenchChem. [Toxicological Profile of Picolinic Acid Herbicides on Non-Target Organisms: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296133#toxicological-profile-of-3-5-dichloropicolinamide-on-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com